molecular formula C14H14O2S B6749026 Tolyl-benzylsulfon

Tolyl-benzylsulfon

Cat. No.: B6749026
M. Wt: 246.33 g/mol
InChI Key: BJYFWJNJRKCIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolyl-benzylsulfon is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms this compound is specifically composed of a tolyl group (a methyl-substituted phenyl group) and a benzyl group (a phenyl group attached to a methylene group) connected through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolyl-benzylsulfon can be synthesized through several methods. One common approach involves the oxidation of tolyl-benzyl sulfide using oxidizing agents such as hydrogen peroxide or ruthenium tetroxide . Another method includes the alkylation of sodium p-toluenesulfinate with benzyl halides under basic conditions . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process. Continuous flow reactors and catalytic systems are sometimes employed to enhance the efficiency and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tolyl-benzylsulfon undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ruthenium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Tolyl-benzylsulfonic acid.

    Reduction: Tolyl-benzyl sulfide.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Tolyl-benzylsulfon has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tolyl-benzylsulfon exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity . Additionally, the aromatic rings in this compound can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tolyl-benzylsulfon is unique due to its combination of a tolyl group, a benzyl group, and a sulfonyl linkage. This specific structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-benzylsulfonyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-12-7-5-6-10-14(12)17(15,16)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYFWJNJRKCIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolyl-benzylsulfon
Reactant of Route 2
Reactant of Route 2
Tolyl-benzylsulfon
Reactant of Route 3
Reactant of Route 3
Tolyl-benzylsulfon
Reactant of Route 4
Reactant of Route 4
Tolyl-benzylsulfon
Reactant of Route 5
Reactant of Route 5
Tolyl-benzylsulfon
Reactant of Route 6
Reactant of Route 6
Tolyl-benzylsulfon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.